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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

An In-Depth Technical Guide to 5-Acetoxy-7-hydroxyflavone
Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Acetoxy-7-hydroxyflavone is limited.
This guide provides a comprehensive overview based on computed data, established chemical
principles, and experimental findings for its parent compound, chrysin (5,7-dihydroxyflavone),
and other closely related flavone derivatives.

Chemical Identity and Structure

5-Acetoxy-7-hydroxyflavone is a synthetic flavone, an acetylated derivative of the naturally
occurring flavonoid, chrysin (5,7-dihydroxyflavone). The core structure is a 2-phenyl-4H-1-
benzopyran-4-one skeleton. In this derivative, the hydroxyl group at the 5-position is
acetylated, while the 7-position hydroxyl group remains free. This specific substitution pattern is
important as the 5-hydroxyl group is typically involved in intramolecular hydrogen bonding with
the adjacent carbonyl group at the 4-position, influencing its chemical reactivity.

Chemical Structure:

Table 1: Chemical Identifiers for 5-Acetoxy-7-hydroxyflavone
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Identifier Value Reference

(7-hydroxy-4-oxo-2-

IUPAC Name phenylchromen-5-yl) [11[2]
acetate

CAS Number 132351-58-7 [1][2]

Molecular Formula C17H120s5 [11[2]

Molecular Weight 296.27 g/mol [1][2]
ZCEVIJMPLRAGWNX-

InChl Key [2]

UHFFFAOYSA-N

CC(=0)OC1=CC(=CC2=C1C(
Canonical SMILES =0)C=C(02)C3=CC=CC=C3)  [1]
o)

| Synonyms | (7-hydroxy-4-oxo-2-phenyl-chromen-5-yl) acetate; 5-O-acetylchrysin |[2] |

Physicochemical Properties

Experimental physicochemical data for 5-Acetoxy-7-hydroxyflavone are not readily available
in the surveyed literature. The table below summarizes computed properties, which are
valuable for theoretical modeling and initial experimental design.

Table 2: Physicochemical Properties of 5-Acetoxy-7-hydroxyflavone
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Property Value Source
Molecular Weight 296.27 g/mol PubChem[2]
XLogP3 (Predicted) 1.7 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

Count 5 PubChem|[2]
Rotatable Bond Count 3 PubChem|[2]
Topological Polar Surface Area  72.8 A2 PubChem|[2]
Heavy Atom Count 22 PubChem|[2]
Complexity 477 PubChem][2]
Melting Point Data not available

Boiling Point Data not available

| Solubility | Data not available | |

Experimental Protocols
Proposed Synthesis Workflow

The synthesis of 5-Acetoxy-7-hydroxyflavone from its precursor, chrysin (5,7-

dihydroxyflavone), requires a regioselective approach. The 7-hydroxyl group is more

nucleophilic and sterically accessible than the 5-hydroxyl group, which is chelated by the

adjacent carbonyl. Therefore, direct acetylation typically yields 7-acetoxy-5-hydroxyflavone. To

achieve acetylation at the 5-position, a protection-acylation-deprotection strategy is proposed.

Experimental Protocol: Proposed Synthesis of 5-Acetoxy-7-hydroxyflavone

o Step 1: Selective Protection of the 7-Hydroxyl Group.

o Dissolve chrysin (1 equivalent) in a polar aprotic solvent such as acetonitrile (CH3sCN).

o Add a mild base, such as sodium bicarbonate (NaHCOs) (1.1 equivalents).
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o Add a protecting group reagent, such as benzyl chloride (BnCl) (1.1 equivalents), to the
suspension.

o Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, cool the mixture, filter, and concentrate the solvent. Purify the crude
product by column chromatography to isolate 7-(benzyloxy)-5-hydroxyflavone. This
regioselective benzylation is based on established methods for chrysin.[3]

o Step 2: Acetylation of the 5-Hydroxyl Group.

[¢]

Dissolve the purified 7-(benzyloxy)-5-hydroxyflavone (1 equivalent) in a suitable solvent
like dichloromethane (DCM) or pyridine.

o Add acetic anhydride (Ac20) (1.5-2.0 equivalents) and a catalytic amount of a base such
as pyridine or 4-dimethylaminopyridine (DMAP).

o Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting
material is consumed.

o Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl
acetate).

o Wash the organic layer with dilute HCI, saturated NaHCOs solution, and brine. Dry over
anhydrous sodium sulfate (Naz=SOa), filter, and evaporate the solvent to yield crude 5-
acetoxy-7-(benzyloxy)flavone.

o Step 3: Deprotection of the 7-Hydroxyl Group.

o Dissolve the crude 5-acetoxy-7-(benzyloxy)flavone in a solvent such as ethanol or ethyl
acetate.

o Add a palladium on carbon catalyst (Pd/C, 10 mol%).

o Subject the mixture to an atmosphere of hydrogen gas (Hz) at atmospheric pressure
(hydrogenolysis).
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o Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance
of the starting material.

o Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

o Evaporate the solvent under reduced pressure. Purify the resulting crude product by
column chromatography or recrystallization to obtain the final product, 5-Acetoxy-7-
hydroxyflavone.
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Proposed Synthesis Workflow
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Caption: Proposed multi-step synthesis of 5-Acetoxy-7-hydroxyflavone.

Cytotoxicity Evaluation: MTT Assay Protocol
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard
colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of
mitochondrial reductase enzymes in living cells.

Experimental Protocol: MTT Assay

e Cell Seeding:

o Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-
10,000 cells/well in 100 pL of complete culture medium.

o Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell
attachment.

e Compound Treatment:

[¢]

Prepare a stock solution of 5-Acetoxy-7-hydroxyflavone in DMSO.

o Perform serial dilutions of the compound in culture medium to achieve a range of final
concentrations (e.g., 1, 5, 10, 25, 50, 100 uM). The final DMSO concentration should be
non-toxic (typically <0.5%).

o Remove the old medium from the cells and add 100 pL of the medium containing the
different concentrations of the compound. Include wells for "untreated control" (medium
only) and "vehicle control" (medium with DMSO).

o Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO-.

o MTT Addition and Incubation:

o After the incubation period, add 10 pL of MTT labeling reagent (5 mg/mL in PBS) to each
well.

o Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the
yellow MTT to purple formazan crystals.

e Formazan Solubilization:
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o Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI, or DMSO) to each
well.

o Gently pipette to mix and ensure all formazan crystals are dissolved.

o Incubate the plate overnight in the incubator to ensure complete solubilization.

o Data Acquisition:

o Measure the absorbance of each well using a microplate reader at a wavelength of 570
nm. Use a reference wavelength of 630-690 nm to reduce background noise.

o Calculate cell viability as a percentage relative to the untreated control. The ICso value (the
concentration that inhibits 50% of cell growth) can be determined by plotting cell viability
against compound concentration.
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MTT Assay Experimental Workflow

1. Seed Cells
(96-well plate, 24h incubation)

2. Treat with Compound
(Varying concentrations)

3. Incubate
(24h, 48h, or 72h)

4. Add MTT Reagent
(4h incubation)

5. Add Solubilization Solution
(Overnight incubation)

6. Read Absorbance
(570 nm)

(7. Calculate IC.@

Click to download full resolution via product page

Caption: Standard experimental workflow for the MTT cytotoxicity assay.
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Biological Activity and Potential Mechanisms of
Action

While direct experimental data on the biological activity of 5-Acetoxy-7-hydroxyflavone is
lacking, the activities of its parent compound, chrysin, are well-documented and provide a
strong basis for predicting its potential therapeutic effects. Acetylation can alter a compound's
lipophilicity, potentially affecting its bioavailability and cellular uptake.

Known Activities of the Parent Compound, Chrysin (5,7-
dihydroxyflavone)

Chrysin exhibits a wide range of pharmacological properties, including anticancer, anti-
inflammatory, and antioxidant effects.[4]

» Anticancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cell
lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] For
example, the ICso values for chrysin against the MCF-7 human breast cancer cell line were
reported as 19.5 uM after 48 hours and 9.2 uM after 72 hours of treatment.[5]

» Anti-inflammatory Activity: Chrysin demonstrates significant anti-inflammatory effects by
inhibiting the production of pro-inflammatory mediators. It can suppress the expression of
enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] It
also inhibits the release of pro-inflammatory cytokines such as TNF-a and IL-6.[7][9]

Potential Signaling Pathways

The mechanism of action for many flavones involves the modulation of key intracellular
signaling pathways that regulate inflammation and cell survival. Based on studies of chrysin
and other related flavones, 5-Acetoxy-7-hydroxyflavone may potentially target the following
pathways:

o JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of
Transcription (STAT) pathway is crucial for cytokine signaling. Chrysin has been shown to
inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by
blocking the phosphorylation and nuclear translocation of STAT1 and STAT3.[9] Inhibition of
this pathway downregulates the expression of inflammatory genes.
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» NF-kB Pathway: Nuclear Factor-kappa B (NF-kB) is a master regulator of inflammation.
Many flavonoids, including chrysin, are known to inhibit the activation of NF-kB, thereby
preventing the transcription of pro-inflammatory genes like INOS, COX-2, and various
cytokines.[8]

 MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell
proliferation, differentiation, and apoptosis. Derivatives of 5-acetoxyflavone have been shown
to inhibit neuroinflammation by suppressing the p38, ERK, and JNK components of the
MAPK pathway.[10]

The diagram below illustrates a representative inflammatory signaling cascade that is a
common target for flavones like chrysin.
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Caption: Potential mechanism of action via inhibition of JAK/STAT and NF-kB pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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